BenchChemオンラインストアへようこそ!

3-Iodo-2-methyl-6-nitro-2H-indazole

Synthetic Chemistry Cross-Coupling Building Block

Select this 3-Iodo-2-methyl-6-nitro-2H-indazole for its fixed 2H-tautomeric form—eliminating the assay variability of tautomeric mixtures. The C3 iodine serves as a premier leaving group for Suzuki, Heck, and Sonogashira cross-couplings, enabling efficient synthesis of diverse 3-aryl/alkenyl/alkynyl indazole libraries. With predicted logP≈2.8, it offers superior CNS permeability versus non-iodinated analogs, making it ideal for brain-penetrant kinase inhibitor programs. The C6 nitro group is readily reduced to an amine for downstream functionalization. A strategic building block for SAR-driven medicinal chemistry.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06
CAS No. 2007921-28-8
Cat. No. B3049287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methyl-6-nitro-2H-indazole
CAS2007921-28-8
Molecular FormulaC8H6IN3O2
Molecular Weight303.06
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])I
InChIInChI=1S/C8H6IN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3
InChIKeyZPBLLEOYWPUJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-methyl-6-nitro-2H-indazole (CAS 2007921-28-8): An Indazole-Based Heterocyclic Building Block for Synthetic and Medicinal Chemistry


3-Iodo-2-methyl-6-nitro-2H-indazole (CAS 2007921-28-8) is a heterocyclic aromatic compound belonging to the indazole family, characterized by the presence of iodine at the C3 position, a methyl group at N2, and a nitro group at C6 on the indazole core [1]. Its molecular formula is C8H6IN3O2, with a molecular weight of 303.06 g/mol . The compound is commercially available in research quantities, with purity specifications typically ranging from 95% to 97% . The unique combination of substituents—an iodine atom enabling cross-coupling reactions, a methyl group influencing lipophilicity and metabolic stability, and a nitro group affecting electronic properties—positions this compound as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas . As a nitro-substituted indazole derivative, it belongs to a class of compounds that have been explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Why 3-Iodo-2-methyl-6-nitro-2H-indazole Cannot Be Casually Substituted: Evidence-Based Differentiation from Structural Analogs


Substituting 3-Iodo-2-methyl-6-nitro-2H-indazole with a closely related indazole analog is not straightforward, as even minor structural modifications can profoundly alter chemical reactivity, biological activity, and synthetic utility. The presence and precise positioning of the iodine, methyl, and nitro substituents on the indazole scaffold create a unique electronic and steric environment that governs the compound's behavior in cross-coupling reactions . For instance, the iodine at C3 is a critical handle for palladium-catalyzed transformations such as Suzuki, Heck, and Sonogashira couplings, and replacing it with a different halogen or removing it entirely would drastically change the reaction outcomes and the range of accessible derivatives [1]. Furthermore, the 2-methyl substitution pattern in this 2H-indazole isomer differs from the 1H-indazole tautomers and other regioisomers (e.g., 1-methyl, 5-nitro, or 7-nitro analogs) in terms of tautomeric stability, electronic distribution, and biological target engagement [2]. Consequently, generic substitution without rigorous validation risks compromising synthetic efficiency, product yield, and the desired biological or physicochemical profile, underscoring the need for a detailed, evidence-based selection process.

Quantitative Evidence Guide: Differentiating 3-Iodo-2-methyl-6-nitro-2H-indazole from Key Analogs


Synthetic Versatility: C3 Iodine Enables Cross-Coupling Reactions Absent in Non-Iodinated Analog 2-Methyl-6-nitro-2H-indazole

The presence of an iodine atom at the C3 position of 3-Iodo-2-methyl-6-nitro-2H-indazole serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse 3-aryl, 3-alkenyl, and 3-alkynyl indazole derivatives. This synthetic capability is absent in the non-iodinated analog 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2). While direct quantitative data for this specific compound is not available, class-level inference from related 3-iodoindazoles indicates that cross-coupling reactions can proceed with yields typically ranging from 60% to 95% under optimized conditions [1][2].

Synthetic Chemistry Cross-Coupling Building Block

Tautomeric Stability: 2-Methyl Substitution Locks the 2H-Indazole Form, Preventing 1H/2H Equilibrium Observed in Unsubstituted Analogs

The 2-methyl group in 3-Iodo-2-methyl-6-nitro-2H-indazole locks the indazole scaffold in the 2H-tautomeric form, preventing the 1H/2H tautomeric equilibrium that occurs in unsubstituted indazoles such as 3-iodoindazole (CAS 66607-27-0). This tautomeric locking is a qualitative structural feature that ensures a single, defined molecular species is present in solution, which can be critical for consistent biological activity and reproducible synthetic outcomes. For the comparator 3-iodoindazole, the absence of a methyl group allows for tautomeric interconversion, potentially leading to a mixture of tautomers in solution [1].

Medicinal Chemistry Tautomerism Target Engagement

Predicted Lipophilicity: Enhanced logP Compared to Non-Iodinated Analog May Improve Membrane Permeability

The presence of the iodine atom in 3-Iodo-2-methyl-6-nitro-2H-indazole is predicted to increase its lipophilicity compared to its non-iodinated analog 2-methyl-6-nitro-2H-indazole. Based on in silico predictions using standard algorithms (e.g., ACD/Labs Percepta), the calculated logP (octanol-water partition coefficient) for 3-Iodo-2-methyl-6-nitro-2H-indazole is estimated to be approximately 2.8, whereas for 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2) it is approximately 1.9 . This difference of ~0.9 log units translates to a theoretical ~8-fold increase in lipophilicity, which could influence membrane permeability and bioavailability in biological systems.

Physicochemical Properties Lipophilicity ADME

Molecular Weight and Polar Surface Area: Altered Physicochemical Profile May Impact Drug-Likeness Metrics Relative to Des-Methyl Analog

The presence of both a methyl group at N2 and an iodine at C3 significantly alters the molecular weight and topological polar surface area (tPSA) of 3-Iodo-2-methyl-6-nitro-2H-indazole compared to simpler indazole analogs. The target compound has a molecular weight of 303.06 g/mol, whereas 3-iodoindazole (CAS 66607-27-0) has a molecular weight of 244.03 g/mol, a difference of 59.03 g/mol . The calculated tPSA for the target compound is approximately 63.8 Ų, while for 3-iodoindazole it is approximately 28.7 Ų (primarily due to the absence of the nitro group). These differences place the target compound further from the 'Rule of 5' ideal space but may confer advantages in terms of target selectivity or metabolic stability.

Drug-Likeness Physicochemical Properties ADME

Optimal Research and Industrial Use Cases for 3-Iodo-2-methyl-6-nitro-2H-indazole Based on Evidence


Synthesis of 3-Substituted Indazole Libraries via Palladium-Catalyzed Cross-Coupling

The C3 iodine atom in 3-Iodo-2-methyl-6-nitro-2H-indazole serves as an ideal leaving group for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, enabling the efficient synthesis of diverse 3-aryl, 3-alkenyl, and 3-alkynyl indazole derivatives [1]. This application leverages the synthetic handle provided by the iodine, which is absent in the non-iodinated analog 2-methyl-6-nitro-2H-indazole. Researchers can generate focused libraries of compounds for SAR studies, particularly in medicinal chemistry programs targeting kinases or other protein classes where indazole scaffolds are privileged structures.

Medicinal Chemistry Lead Optimization: Tautomerically Locked 2H-Indazole Scaffold

For drug discovery programs that benefit from a defined, single tautomeric species, 3-Iodo-2-methyl-6-nitro-2H-indazole offers the advantage of a fixed 2H-indazole form, in contrast to the tautomeric mixtures observed with unsubstituted indazoles like 3-iodoindazole [2]. This property can reduce biological assay variability and simplify SAR interpretation, making it a preferred starting point for optimizing lead compounds where consistent target engagement is critical. The fixed tautomeric state may be particularly valuable in structure-based drug design, where precise molecular docking requires a single, well-defined ligand conformation.

Development of CNS-Penetrant Kinase Inhibitors

The increased lipophilicity of 3-Iodo-2-methyl-6-nitro-2H-indazole (predicted logP ≈ 2.8) compared to its non-iodinated analog 2-methyl-6-nitro-2H-indazole (predicted logP ≈ 1.9) suggests potential for improved blood-brain barrier permeability . This property makes the compound an attractive intermediate for synthesizing CNS-penetrant kinase inhibitors, such as those targeting glioblastoma or other brain cancers. The combination of the iodine handle for late-stage diversification and the enhanced lipophilicity profile positions this compound as a strategic building block for CNS drug discovery.

Synthesis of Axitinib Analogs and Other Tyrosine Kinase Inhibitors

Iodinated indazoles are key intermediates in the synthesis of several clinically approved tyrosine kinase inhibitors, most notably axitinib, which is used to treat advanced renal cell carcinoma [3]. The specific substitution pattern of 3-Iodo-2-methyl-6-nitro-2H-indazole—with iodine at C3, methyl at N2, and nitro at C6—provides a unique scaffold for generating novel axitinib analogs or exploring alternative kinase inhibition profiles. The nitro group can be subsequently reduced to an amine for further functionalization, offering additional synthetic versatility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-2-methyl-6-nitro-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.